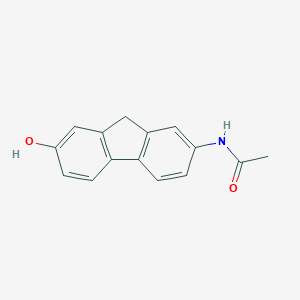

7-Hydroxy-2-acetylaminofluorene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(7-hydroxy-9H-fluoren-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-9(17)16-12-2-4-14-10(7-12)6-11-8-13(18)3-5-15(11)14/h2-5,7-8,18H,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYOKTUAMJNEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189837 | |

| Record name | Acetamide, N-(7-hydroxy-9H-fluoren-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-49-5 | |

| Record name | N-(7-Hydroxy-9H-fluoren-2-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-(7-Hydroxy-2-fluorenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-2-acetamidofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(7-hydroxy-9H-fluoren-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-2-(7-HYDROXY-2-FLUORENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGD8AM5AGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolism and Biotransformation of 7 Hydroxy 2 Acetylaminofluorene

Formation Pathways of 7-Hydroxy-2-acetylaminofluorene

The generation of this compound primarily occurs through two main pathways: the direct ring hydroxylation of its parent compound, 2-acetylaminofluorene, and the conversion from its N-hydroxylated counterpart, N-Hydroxy-2-acetylaminofluorene.

Ring Hydroxylation of 2-Acetylaminofluorene (AAF)

The principal route for the formation of 7-OH-AAF is the aromatic or ring hydroxylation of 2-acetylaminofluorene (AAF). aacrjournals.orgnih.gov This reaction is a crucial step in the detoxification pathway of AAF, as the hydroxylated metabolites are generally less carcinogenic than the parent compound.

In various species, including rats, rabbits, and monkeys, 7-OH-AAF is a major urinary metabolite following the administration of AAF. aacrjournals.orgnih.gov For instance, in rabbits fed AAF, 7-OH-AAF accounted for 12-28% of the daily dose excreted in the urine. aacrjournals.org Similarly, in vitro studies using human and monkey fetal and placental tissues have shown that 7-OH-AAF is the major metabolite formed from AAF. nih.gov

The hydroxylation of AAF can occur at several positions on the fluorene (B118485) ring, leading to a variety of hydroxylated products. Studies with rat liver microsomes have demonstrated the formation of 1-, 3-, 5-, 7-, and 9-hydroxy-AAF. nih.gov Short-term treatment of rats with AAF was found to induce the formation of these metabolites, with a significant increase in the production of 7-hydroxy-AAF. nih.gov

Conversion from N-Hydroxy-2-acetylaminofluorene (N-OH-AAF)

While N-hydroxy-2-acetylaminofluorene (N-OH-AAF) is primarily recognized as a proximate carcinogen, it can also be a precursor to 7-OH-AAF. wikipedia.org The metabolism of N-OH-AAF is complex and can lead to various products through several enzymatic and non-enzymatic reactions. wikipedia.org One of these pathways involves the reduction of N-OH-AAF back to AAF, which can then undergo ring hydroxylation to form 7-OH-AAF. nih.gov

Furthermore, there is evidence suggesting that N-OH-AAF can be directly metabolized to ring-hydroxylated derivatives, although this is a less prominent pathway compared to the direct hydroxylation of AAF. The interconversion between AAF and N-OH-AAF, and their subsequent metabolism, highlights the intricate network of reactions involved in the biotransformation of these compounds.

Enzymatic Systems Involved in this compound Metabolism

The metabolism of 7-OH-AAF and its precursors is orchestrated by a series of enzymatic systems, with Cytochrome P450 enzymes, N-acetyltransferases, and deacetylases playing pivotal roles.

Role of Cytochrome P450 Enzymes (CYPs)

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are central to the oxidative metabolism of AAF, including the formation of 7-OH-AAF. wikipedia.orgwikipedia.org These enzymes catalyze the insertion of an oxygen atom into the AAF molecule, leading to the formation of hydroxylated metabolites. nih.gov

Different CYP isozymes exhibit varying specificities for the different positions on the AAF ring. Studies have shown that the hydroxylation of AAF to 7-OH-AAF is catalyzed by specific forms of cytochrome P-450. nih.gov Pre-treatment of mice with inducers like 3-methylcholanthrene can significantly increase the activity of cytochrome P-450, leading to a several-fold increase in both N- and ring-hydroxylation of AAF. nih.gov In vitro studies with reconstituted mouse liver microsomal cytochrome P-450 enzyme systems have confirmed that the hydroxylation activity is dependent on the specific P-450 fraction. nih.gov

The formation of 7-OH-AAF is a significant pathway in various tissues, including the liver, as well as in fetal and placental tissues of humans and monkeys. nih.gov The rates of these hydroxylation reactions, however, can vary widely among different tissues. nih.gov

Contributions of N-Acetyltransferases (NATs)

N-acetyltransferases (NATs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to an arylamine or its N-hydroxylated metabolite. nih.gov In humans, two NAT isozymes, NAT1 and NAT2, are involved in the metabolism of arylamine carcinogens. nih.gov

Deacetylase Activity and its Impact

Deacetylase enzymes catalyze the removal of the acetyl group from AAF and its metabolites. nih.gov This deacylation is generally considered a deactivating pathway. Microsomal deacetylase activity has been studied for various ring-hydroxylated isomers of AAF, including 7-OH-AAF. nih.gov

Research has shown that the rate of deacetylation is influenced by the position of the hydroxyl group on the fluorene ring. nih.gov The deacetylase activity towards 7-OH-AAF is lower than that for AAF and some other hydroxylated isomers like 1-OH-AAF and 3-OH-AAF. nih.gov Specifically, the activity was found to decrease in the order of AAF ≈ 1-OH-AAF > 3-OH-AAF > 7-OH-AAF > 5-OH-AAF ≈ 9-OH-AAF. nih.gov This suggests that the presence and position of the hydroxyl group can significantly impact the rate at which these compounds are deacetylated, thereby influencing their detoxification.

The microsomal enzyme deacetylase can also act on N-OH-AAF, producing the N-hydroxy metabolite of the amine derivative, N-hydroxy-2-aminofluorene. wikipedia.orgnih.gov The activity of deacetylase towards N-OH-AAF is considerably higher than towards AAF. nih.govnih.gov

Sulfotransferases and Esterification Pathways

Sulfotransferases (SULTs) are a supergene family of enzymes that play a crucial role in the metabolism of a wide range of compounds, including xenobiotics and drugs. oup.com They catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate. oup.com This process, known as sulfonation or sulfation, generally increases the water solubility of compounds, facilitating their excretion and is often considered a detoxification pathway. oup.com

However, in the context of aromatic amines like AAF, sulfonation can also lead to metabolic activation. The N-hydroxy metabolite of AAF, N-hydroxy-2-acetylaminofluorene (N-OH-AAF), can be O-sulfated by cytosolic sulfotransferases to produce a reactive N-acetyl-N-sulfoxy product. wikipedia.org This ester, 2-acetylaminofluorene-N-sulfate, is highly reactive and is considered an ultimate carcinogenic metabolite of N-OH-AAF in the rat liver. nih.gov

In rat liver, three aryl sulfotransferases (ASTs), designated Q1, Q2, and Q3, have been identified to catalyze the sulfuric acid esterification of N-OH-2AAF. nih.gov Q1 and Q2 exhibit high N-OH-2AAF sulfonation activity, while Q3 has low activity. nih.gov These enzymes exist as both homodimers and heterodimers of different protein subunits. nih.gov Studies have shown that a homodimer of 35,675-Da subunits (Q1) and a heterodimer of a 33,945- and a 35,675-Da subunit (Q2) are the primary contributors to the hepatic N-OH-2AAF sulfotransferase activity in rats. nih.gov

The activity of N-OH-AAF aryl sulfotransferase can be influenced by exposure to AAF itself. In male Sprague-Dawley rats, dietary administration of AAF leads to a significant decrease in this enzyme's activity in the liver. nih.gov This reduction is reversible if AAF is removed from the diet early on, but becomes persistent after long-term administration. nih.gov This suggests a complex regulatory mechanism of sulfotransferase activity during hepatocarcinogenesis. nih.gov

Species-Specific Metabolic Profiles of this compound

The metabolism of AAF and its derivatives, including 7-OH-AAF, exhibits significant variation across different species. These differences in metabolic profiles are a key determinant of the species-specific susceptibility to the carcinogenic effects of AAF.

In Vivo Comparative Metabolism (e.g., Guinea Pig, Rat, Rabbit, Human)

Guinea Pig: The guinea pig is notably resistant to the liver cancer-inducing effects of AAF. nih.gov While their liver microsomes can N-hydroxylate AAF to form the proximate carcinogen N-OH-AAF, they also possess a highly efficient pathway to convert this reactive metabolite to the less harmful C7-hydroxylated product, 7-OH-AAF. nih.gov This efficient detoxification step is considered a primary reason for their resistance. nih.gov When N-OH-AAF is administered directly to guinea pigs, it can lead to tumors in the small intestine and at the site of injection, indicating that the resistance is specific to the liver's ability to handle the parent compound. consensus.app

Rat: In contrast to the guinea pig, the rat is highly susceptible to AAF-induced liver cancer. nih.gov Rat hepatocytes show a lower rate of formation of C-hydroxylated and water-soluble metabolites compared to guinea pigs and hamsters. nih.gov The balance between metabolic activation and detoxification appears to be skewed towards activation in rats, which correlates with their higher susceptibility to liver cancer. nih.gov The injection of sulfate ions in rats treated with N-OH-AAF increases the formation of protein-bound fluorenyl derivatives in the liver, providing in vivo evidence for the formation of the reactive 2-acetylaminofluorene-N-sulfate. nih.gov

Rabbit: Rabbit liver enzymes convert AAF to a variety of metabolites, including N-hydroxy-AAF, 5-, 7-, and 9-hydroxy-AAF, and 2-acetylaminofluoren-9-one. nih.gov This indicates species differences in both N- and ring-hydroxylation pathways compared to rats. nih.gov Rabbit liver microsomes contain multiple cytochrome P-450 isoenzymes, with several forms capable of 7-hydroxylation of AAF, which is a detoxification step. nih.gov

Human: While direct in vivo metabolism data in humans is limited for ethical reasons, in vitro studies using human tissues and enzymes provide valuable insights. Human sulfotransferases, particularly from the SULT1 family, are known to metabolize AAF metabolites. oup.com

In Vitro Metabolic Models (e.g., Hepatic Microsomes, Bladder Explants, Pulmonary Microsomes)

In vitro systems are instrumental in dissecting the specific metabolic pathways and enzymatic activities involved in the biotransformation of 7-OH-AAF and its parent compound, AAF.

Hepatic Microsomes: Liver microsomes are a primary tool for studying the initial oxidative metabolism of AAF. researchgate.net

Rat liver microsomes convert AAF to several metabolites, including 3-, 7-, and 9-hydroxy-AAF. nih.gov

Rabbit liver microsomes also produce 7-OH-AAF, and studies with purified cytochrome P-450 enzymes from rabbits have shown that multiple isoenzymes can catalyze this specific hydroxylation. nih.gov

Guinea pig liver microsomes are particularly efficient at converting N-OH-AAF to 7-OH-AAF, a key detoxification pathway. nih.gov

Bladder Explants: The metabolism of AAF in the bladder is of particular interest due to the occurrence of bladder tumors.

Studies using bladder cells from cows, dogs, and rats have shown that all are capable of metabolizing AAF. nih.gov Dog bladder cells were the most active in metabolizing AAF, while rat bladder cells were the least active. nih.gov The production of carbon and N-hydroxylated products, as well as their glucuronide and sulfate conjugates, was observed in bladder cells from all three species. nih.gov

Table 1: Comparative in vitro metabolism of 2-Acetylaminofluorene (AAF) in different species and tissues

| Species | Tissue/Cell Type | Key Metabolic Activities | Reference |

| Rat | Hepatocytes | Low rate of C-hydroxylation and water-soluble metabolite formation compared to hamster and guinea pig. nih.gov | nih.gov |

| Liver Microsomes | Formation of 3-, 7-, and 9-hydroxy-AAF. nih.gov | nih.gov | |

| Bladder Cells | Least active in metabolizing AAF compared to dog and cow. nih.gov | nih.gov | |

| Guinea Pig | Hepatocytes | High rate of C-hydroxylation and water-soluble metabolite formation. nih.gov | nih.gov |

| Liver Microsomes | Efficient conversion of N-OH-AAF to 7-OH-AAF. nih.gov | nih.gov | |

| Rabbit | Liver Microsomes | Formation of N-hydroxy-AAF, 5-, 7-, and 9-hydroxy-AAF. nih.gov | nih.gov |

| Hamster | Hepatocytes | Highest rate of formation of ether-extractable metabolites. nih.gov | nih.gov |

| Cow | Bladder Cells | Greater mutagenic activity with AAF compared to dog or rat bladder cells. nih.gov | nih.gov |

| Liver Cells | Most active in metabolizing AAF compared to rat and dog. nih.gov | nih.gov | |

| Dog | Bladder Cells | Most active in metabolizing AAF compared to cow and rat. nih.gov | nih.gov |

Interconversion with Related Fluorene Metabolites

The metabolism of AAF involves a complex network of interconnected pathways where various fluorene metabolites can be interconverted. 7-OH-AAF is part of this network.

AAF can be oxidized to 9-hydroxy-AAF, which can then be partially dehydrogenated to form 2-acetylaminofluoren-9-one (AAF-9-one). nih.gov This ketone can then undergo secondary oxygenation to produce 7-hydroxy-AAF-9-one. nih.gov These findings suggest that AAF and AAF-9-one share common metabolic pathways. nih.gov

Furthermore, the N-hydroxy metabolite of AAF (N-OH-AAF) is a central intermediate. It can be deacetylated by microsomal enzymes to form N-hydroxy-2-aminofluorene. wikipedia.org This aryl hydroxylamine can then be further metabolized. The resistance of the guinea pig to the carcinogenic effects of AAF is partly attributed to the efficient conversion of N-OH-AAF to the inactive 7-OH-AAF. nih.gov

The interconversion also involves conjugation reactions. The N,O-glucuronide of N-OH-AAF, while not directly a reactive product, can be transported to the bladder where, under acidic urine conditions, it can degrade back to the proximate N-hydroxy metabolite, potentially leading to bladder tumor formation. wikipedia.org

The simultaneous formation of 2-nitrosofluorene and N-acetoxy-N-2-acetylaminofluorene from N-OH-AAF has been observed to proceed through a free radical intermediate, highlighting the complex chemical transformations that these metabolites can undergo. nih.govcapes.gov.br

Molecular Mechanisms of Action of 7 Hydroxy 2 Acetylaminofluorene

DNA Adduct Formation by 7-Hydroxy-2-acetylaminofluorene and its Metabolites

The formation of covalent bonds between chemical carcinogens or their reactive metabolites and DNA, known as DNA adducts, is a critical step in the initiation of chemical carcinogenesis. The DNA adducts specified in the following sections are well-characterized consequences of exposure to 2-acetylaminofluorene, arising primarily from its bioactivated metabolite, N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) nih.govnih.govnih.gov.

The interaction of reactive metabolites of 2-AAF with DNA results in the formation of several distinct adducts, primarily at the C8 position of guanine residues. The major DNA adducts identified in vivo and in vitro include both deacetylated and acetylated forms nih.govnih.gov.

N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF): This is a major, persistent deacetylated adduct found in the liver and other tissues of animals exposed to 2-AAF researchgate.netnih.gov. Its formation is significant because the absence of the acetyl group affects the conformation of the DNA at the site of the lesion nih.gov.

N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF): This is a key acetylated adduct. The presence of the bulky acetyl group forces the adducted guanine base into an unusual syn conformation, which can distort the DNA helix, block DNA polymerases, and lead to frameshift mutations nih.gov.

3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF): This is another, less frequent, acetylated adduct that forms at the N2 position of guanine nih.govnih.gov.

Studies have shown that the relative proportions of these adducts can vary depending on the tissue and the specific metabolic pathways that are active nih.govnih.gov. For example, in rat liver, dG-C8-AF is often the most abundant adduct, while the acetylated adducts dG-C8-AAF and dG-N2-AAF are also present nih.gov.

The formation of the aforementioned DNA adducts is not caused by 2-acetylaminofluorene directly but requires its metabolic activation to electrophilic intermediates that can react with the nucleophilic sites on DNA. The central molecule in this process is N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF), formed by the N-hydroxylation of 2-AAF by cytochrome P-450 enzymes wikipedia.orgoup.com.

N-OH-2-AAF is a proximate carcinogen that can be further activated through two primary enzymatic pathways oup.com:

Sulfation: Cytosolic sulfotransferases can catalyze the O-sulfation of N-OH-2-AAF, creating a highly reactive and unstable sulfate ester. This ester readily breaks down to form a nitrenium ion, which is a potent electrophile that reacts with DNA to form primarily the acetylated dG-C8-AAF and dG-N2-AAF adducts nih.govwikipedia.org.

O-Acetylation and Deacetylation: N-OH-2-AAF can undergo O-acetylation by N,O-acyltransferase to yield N-acetoxy-2-acetylaminofluorene, which can also react with DNA. Alternatively, N-OH-2-AAF can be deacetylated by microsomal deacetylases to form N-hydroxy-2-aminofluorene (N-OH-AF). This metabolite is also a potent electrophile and is thought to be the primary precursor to the deacetylated dG-C8-AF adduct wikipedia.orgoup.com.

Therefore, the bioactivation of N-OH-2-AAF through these pathways is a critical determinant for the formation of the specific DNA adducts that initiate mutagenic and carcinogenic processes.

Conjugation reactions, typically considered detoxification pathways, play a complex and competing role in modulating the levels of DNA adducts formed from N-OH-2-AAF. The two main competing pathways are sulfation and glucuronidation nih.gov.

Sulfation: As a bioactivation step, N,O-sulfonation of N-OH-2-AAF increases the formation of reactive electrophiles, thereby leading to higher levels of acetylated DNA adducts (dG-C8-AAF and dG-N2-AAF). Inhibition of sulfotransferases has been shown to significantly decrease the formation of these acetylated adducts in rat liver nih.govnih.gov. For example, pretreatment of rats with pentachlorophenol, a sulfotransferase inhibitor, reduced the proportion of acetylated adducts from 40% to 13% of the total adducts formed nih.gov.

Glucuronidation: The conjugation of N-OH-2-AAF with glucuronic acid forms an N,O-glucuronide. This conjugate is more stable and water-soluble than the sulfate ester, facilitating its excretion. Thus, glucuronidation is generally considered a detoxification pathway that competes with sulfation, thereby reducing the amount of N-OH-2-AAF available for bioactivation and subsequent DNA adduct formation nih.gov.

The balance between these two pathways can significantly influence the ultimate carcinogenic potential of 2-acetylaminofluorene in a specific tissue.

Genotoxicity and Mutagenicity Assessment

The genotoxicity of 2-acetylaminofluorene and its metabolites has been evaluated using various assays that measure DNA damage and chromosomal mutations. While specific data for this compound in these assays are not widely available, the genotoxic profile of the parent compound and its N-hydroxy metabolites has been characterized.

The micronucleus assay is a well-established test for detecting chromosomal damage. Studies have demonstrated that 2-acetylaminofluorene can induce the formation of micronucleated polychromatic erythrocytes in mouse bone marrow, indicating its clastogenic (chromosome-breaking) activity in vivo nih.govnih.gov. This effect is dependent on metabolic activation. For instance, the induction of micronuclei by 2-AAF can be inhibited by pentachlorophenol, which blocks the sulfotransferase activity required for the bioactivation of N-OH-2-AAF nih.gov.

In studies using 3D reconstructed human skin models, the highly reactive metabolite N-hydroxy-2-aminofluorene (N-OH-2-AF) was shown to cause a significant increase in micronuclei, whereas 2-AAF and N-OH-2-AAF did not produce a positive result in the reconstructed skin micronucleus (RSMN) assay under the tested conditions nih.govkcl.ac.uk. This highlights the importance of the specific metabolite and the metabolic competency of the test system in detecting genotoxicity.

Table 1: Micronuclei Induction by 2-AAF and Related Compounds

| Compound | Test System | Result | Reference |

|---|---|---|---|

| 2-Acetylaminofluorene (2-AAF) | Mouse Bone Marrow (in vivo) | Positive | nih.govnih.gov |

| N-hydroxy-2-aminofluorene (N-OH-2-AF) | 3D Reconstructed Human Skin | Positive | nih.govkcl.ac.uk |

| N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) | 3D Reconstructed Human Skin | Negative | nih.govkcl.ac.uk |

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. This assay has been used to evaluate the DNA-damaging potential of 2-AAF and its metabolites. In vivo studies in rats showed that 2-AAF induced statistically significant DNA damage in the liver nih.gov.

In 3D reconstructed human skin models, a single, short exposure to N-OH-2-AAF and N-OH-2-AF caused a strong, dose-related increase in DNA damage detected by the comet assay nih.govkcl.ac.uk. In contrast, the parent compound, 2-AAF, only induced detectable DNA damage after multiple treatments, suggesting that the induction of metabolic enzymes was necessary for its activation nih.gov. The DNA damage caused by these metabolites was more efficiently detected by the comet assay than by the micronucleus assay in these skin models nih.gov.

Table 2: Comet Assay Results for 2-AAF and its Metabolites

| Compound | Test System | Result | Reference |

|---|---|---|---|

| 2-Acetylaminofluorene (2-AAF) | Rat Liver (in vivo) | Positive | nih.gov |

| N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) | 3D Reconstructed Human Skin | Positive | nih.govkcl.ac.uk |

| N-hydroxy-2-aminofluorene (N-OH-2-AF) | 3D Reconstructed Human Skin | Positive | nih.govkcl.ac.uk |

Mutagenic Activity in Cellular Systems

The metabolic activation of this compound is a critical determinant of its mutagenic potential. In human lymphoblastoid TK6 cells, 7-acetyl-N-hydroxy-2-acetylaminofluorene, a related compound, demonstrated significant toxicity and mutagenicity at the thymidine kinase (tk) locus, but only in the presence of N-arylhydroxamic acid N,O-acyltransferase (AHAT). nih.gov This enzyme facilitates the conversion of N-arylhydroxamic acids into more reactive N-acetoxyarylamine intermediates. nih.gov The 7-acetyl derivative was found to be approximately ten times more toxic and mutagenic than its unsubstituted counterpart, N-hydroxy-2-acetylaminofluorene (N-OH-AAF). nih.gov This suggests that the electron-withdrawing nature of the 7-acetyl group enhances the stability of the N-acetoxy intermediate, thereby increasing its biological activity. nih.gov

Similarly, studies using V79 Chinese hamster cells have shown that N-acetoxy-2-acetylaminofluorene (AAAF) and N-OH-AAF are both mutagenic, leading to the induction of 6-thioguanine-resistant clones, and are also cytotoxic. nih.gov The inhibition of deacetylase activity with paraoxon significantly reduced these effects, indicating that deacetylated metabolites are the primary active species responsible for the observed mutagenicity and cytotoxicity. nih.gov Furthermore, the addition of a homogenate from V79 cells was found to potentiate the mutagenicity of OH-AAF in Salmonella typhimurium TA98, highlighting the role of cellular metabolism in the activation of this compound. nih.gov

The mutagenic activity of 2-acetylaminofluorene (AAF) and its derivatives is also influenced by the metabolic capacity of the cellular system. In studies with rabbit pulmonary and hepatic microsomal fractions using Salmonella strain TA98, the mutagenicity of AAF in the presence of hepatic microsomes followed saturation kinetics. researchgate.net Conversely, with pulmonary microsomes, the mutagenic activity increased linearly with the substrate concentration. researchgate.net This difference is attributed to the deacetylase activity in pulmonary microsomes, which appears to be a limiting factor in the metabolic activation of AAF. researchgate.net It is estimated that approximately 60% of the hepatic metabolism of AAF leading to mutagenic products is dependent on the initial deacetylation of AAF and subsequent oxidation of the resulting 2-aminofluorene (AF). researchgate.net

The mutagenicity of N-hydroxy-2-acetylaminofluorene has also been investigated in nitroreductase-deficient Salmonella strains. nih.gov The results showed no difference in the mutagenicity of N-hydroxy-2-acetylaminofluorene, whether mediated by rat liver microsomes or supernatant fractions, in either the nitroreductase-proficient (TA98) or -deficient (TA98FR) strains. nih.gov This suggests that nitroreductase does not play a significant role in the metabolic activation of this compound to a mutagen. nih.gov

Table 1: Mutagenic Activity of this compound and Related Compounds in Cellular Systems

| Compound | Cellular System | Metabolic Activation | Endpoint | Key Finding | Reference |

|---|---|---|---|---|---|

| 7-acetyl-N-hydroxy-2-acetylaminofluorene | Human lymphoblasts (TK6) | Hamster-liver N-arylhydroxamic acid N,O-acyltransferase (AHAT) | Mutagenicity at tk locus | ~10-fold more mutagenic than N-OH-AAF. | nih.gov |

| N-acetoxy-2-acetylaminofluorene (AAAF) | V79 Chinese hamster cells | Endogenous deacetylases | 6-thioguanine resistance | Deacetylated metabolites are the major active species. | nih.gov |

| N-hydroxy-2-acetylaminofluorene (N-OH-AAF) | V79 Chinese hamster cells | Endogenous deacetylases | 6-thioguanine resistance | Deacetylated metabolites are the major active species. | nih.gov |

| 2-acetylaminofluorene (AAF) | Salmonella TA98 | Rabbit hepatic/pulmonary microsomes | Mutagenicity | Hepatic metabolism is dependent on deacetylation. | researchgate.net |

| N-hydroxy-2-acetylaminofluorene | Salmonella TA98FR (nitroreductase deficient) | Rat liver microsomes | Mutagenicity | Nitroreductase is not essential for its mutagenic activation. | nih.gov |

Impact on DNA Synthesis and Repair Mechanisms

The genotoxicity of N-hydroxy-2-acetylaminofluorene (N-OH-AAF) is significantly influenced by the DNA repair capacity of the cell. Studies comparing repair-proficient (AA8-4) and repair-deficient (UV-5) Chinese hamster ovary cells have shown that UV-5 cells are considerably more sensitive to the cytotoxic effects of N-OH-AAF. nih.gov These repair-deficient cells also exhibit an enhanced induction of mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus when exposed to N-OH-AAF at equitoxic doses. nih.gov This hypersensitivity suggests that the DNA adducts formed by N-OH-AAF are substrates for the excision repair pathway that is deficient in UV-5 cells. nih.gov It is proposed that the minor DNA adduct, N-(2'-deoxyguanosin-8-yl)-2-acetylaminofluorene, may be responsible for the hypermutagenicity observed in these DNA excision-repair-deficient cells. nih.gov

The formation of DNA adducts by 2-AAF and its metabolites has been studied in 3D reconstructed human skin tissue models. nih.govoup.com The major DNA adducts identified include the non-acetylated N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) and the acetylated adducts N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). nih.govoup.com The reactive metabolites N-OH-2-AAF and N-hydroxy-2-aminofluorene (N-OH-2-AF) lead to a massive increase in DNA adduct formation. nih.gov

The repair of these DNA adducts involves the UVRABC nuclease system in Escherichia coli. nih.gov This enzyme complex recognizes and incises the DNA strand on both the 5' and 3' sides of the adduct. nih.gov Both dG-C8-AF and dG-C8-AAF adducts are recognized and repaired by the concerted action of the UVRA, UVRB, and UVRC proteins. nih.gov

Unscheduled DNA synthesis (UDS), a measure of DNA repair, induced by 2-acetylaminofluorene (2AAF) and N-hydroxy-2AAF can be inhibited. For example, butylated hydroxytoluene (BHT) has been shown to reduce UDS in both human and rat hepatocytes, indicating a protective effect against 2AAF-induced DNA damage. nih.gov

Table 2: Impact of this compound and Related Compounds on DNA Synthesis and Repair

| Compound | Cellular/System Model | Effect | Mechanism | Reference |

|---|---|---|---|---|

| N-hydroxy-2-acetylaminofluorene (N-OH-AAF) | DNA excision-repair-deficient Chinese hamster cells (UV-5) | Increased cytotoxicity and mutagenicity | Deficiency in repairing N-(2'-deoxyguanosin-8-yl)-2-acetylaminofluorene adducts. | nih.gov |

| 2-acetylaminofluorene (2-AAF) and metabolites | 3D reconstructed human skin tissue | Formation of dG-C8-AF, dG-C8-AAF, and dG-N2-AAF adducts | Covalent binding of reactive metabolites to DNA. | nih.govoup.com |

| 2-aminofluorene and 2-(acetylamino)fluorene-DNA adducts | In vitro with E. coli UVRABC nuclease | DNA incision and repair | Recognition and excision of DNA adducts by the UVRABC nuclease complex. | nih.gov |

| 2-acetylaminofluorene (2AAF) | Human and rat hepatocytes | Induction of unscheduled DNA synthesis (UDS) | DNA damage leading to repair synthesis. | nih.gov |

Biological and Toxicological Effects of 7 Hydroxy 2 Acetylaminofluorene

Embryotoxicity and Developmental Abnormalities

7-Hydroxy-2-acetylaminofluorene (7-OH-AAF), a metabolite of the carcinogenic compound 2-acetylaminofluorene (2-AAF), has been identified as a significant factor in the development of neural tube defects. researchgate.net Research utilizing whole rat embryo cultures has demonstrated that direct exposure to 7-OH-AAF can induce abnormal closure of the anterior neuropores without the need for an external bioactivation system. nih.gov This suggests that the embryo itself possesses the necessary enzymatic machinery to process 7-OH-AAF into its more toxic forms. nih.gov

The specific defect observed is characterized by elevated neural folds that fail to fuse properly, remaining separated by approximately 45 degrees, despite the presence of a mitotically active neural epithelium. nih.gov This indicates an interruption in the complex process of neurulation, the embryonic formation of the neural tube, which gives rise to the brain and spinal cord. nih.govmdpi.com Studies have shown that while other ring-hydroxylated metabolites of 2-AAF can cause growth retardation, 7-OH-AAF is principally responsible for the observed neural tube defects. researchgate.net When tested in combination with other metabolites like 3-, 5-, and 9-hydroxy-AAF, exposure to 7-OH-AAF resulted in a 47% incidence of abnormal, open neural tubes in cultured embryos. researchgate.net

Interestingly, the embryotoxic effects of 7-OH-AAF on neurulation appear to be distinct from those of its parent compound, 2-AAF, and other reactive metabolites. For instance, 2-AAF only produces neural tube defects in the presence of an external monooxygenase system, while metabolites like N-hydroxy-2-aminofluorene (N-OH-AF) and 2-nitrosofluorene (NF) tend to cause abnormalities in axial rotation and prosencephalic hypoplasia rather than open neural tubes. nih.gov

The cytotoxicity of 7-OH-AAF is significantly modulated by its metabolic pathways. Research indicates that the deacetylation of 7-OH-AAF to its non-acetylated counterpart, 7-hydroxyaminofluorene (7-OH-AF), leads to a marked increase in generalized embryotoxicity. nih.gov Embryos exposed to 7-OH-AF exhibit a higher incidence of abnormal axial rotation and a greater decrease in embryonic protein compared to those exposed to 7-OH-AAF. nih.gov This increased toxicity is characterized by pronounced cytotoxicity, with neural folds that, while in apposition, fail to fuse and are accompanied by significant cell death. nih.gov

Further studies using F9 embryonal carcinoma cells have revealed that the cytotoxicity of 7-OH-AAF is dependent on both deacetylation and the depletion of reduced glutathione (GSH). nih.gov In the presence of a deacetylase source, 7-OH-AAF only caused observable cell death when GSH levels were depleted. nih.gov This suggests that deacetylation produces a more cytotoxic compound, and GSH plays a protective role in mitigating its harmful effects. nih.govnih.gov

Evidence strongly suggests that the teratogenic effects of 7-OH-AAF, particularly the induction of abnormal neurulation, are mediated by its catechol metabolites. nih.gov The term "dysmorphogen" refers to an agent that can cause structural abnormalities during development. In this context, catechols derived from 7-OH-AAF are considered the proximate dysmorphogens, meaning they are the direct chemical species responsible for the observed defects. nih.gov

Embryonic enzymes have been shown to catalyze the conversion of 7-OH-AAF to its corresponding catechols. nih.gov This metabolic activation within the embryo itself is a crucial step in the pathway leading to abnormal anterior neuropore closure. nih.gov The role of different metabolic pathways in modulating the toxicity of 7-OH-AAF has been investigated using hepatic bioactivating systems (S9 fractions) from rats induced with different agents. Co-incubation with S9 from phenobarbital-induced rats, which have a different enzymatic profile, increased the incidence of 7-OH-AAF-induced abnormal neuropores from 45% to 77%. nih.gov Conversely, S9 from 3-methylcholanthrene-induced rats reduced the incidence to 19%. nih.gov These findings highlight the critical role of specific metabolic enzymes in determining the ultimate teratogenic potential of 7-OH-AAF and point towards its catechol metabolites as the key effectors. nih.gov

Carcinogenic Implications of this compound Exposure

This compound is a significant metabolite in the biotransformation of the well-known carcinogen 2-acetylaminofluorene (2-AAF). researchgate.netwikipedia.org The parent compound, 2-AAF, is known to induce tumors in various organs, with the liver and bladder being prominent targets in animal models. nih.govnih.govnih.gov Female BALB/c mice continuously fed 2-AAF develop both liver and bladder tumors. nih.gov Similarly, in rats, dietary administration of 2-AAF leads to hepatocellular carcinoma and cholangiocarcinoma in the liver. nih.gov

The metabolic conversion of 2-AAF to its various hydroxylated forms, including 7-OH-AAF, is a critical aspect of its carcinogenic mechanism. While the parent compound requires metabolic activation to exert its carcinogenic effects, the role of specific metabolites can vary. semanticscholar.org The formation of different metabolites can influence the target organ specificity of 2-AAF-induced cancer. For instance, in rats fed 2-AAF, a shift in metabolism that leads to a higher level of excretion of certain metabolites can result in the induction of bladder cancer. nih.gov

Table 1: Carcinogenic Effects of 2-Acetylaminofluorene in Animal Models

| Animal Model | Target Organ(s) | Tumor Type(s) |

|---|---|---|

| Female BALB/c Mice | Liver, Bladder | Not specified in provided text |

| Rats (both sexes) | Liver | Hepatocellular carcinoma, Cholangiocarcinoma |

| Female Rats | Mammary Gland | Adenocarcinoma |

| Male Rats | Testes, Zymbal Gland | Mesothelioma of the tunica vaginalis, Not specified |

| Newborn Male Mice | Liver | Hepatocellular tumors |

This table summarizes the carcinogenic effects of the parent compound, 2-acetylaminofluorene, from which this compound is derived.

The carcinogenicity of 7-OH-AAF is best understood in comparison to its parent compound, 2-AAF, and its other key metabolite, N-hydroxy-2-acetylaminofluorene (N-OH-AAF). N-OH-AAF is considered a proximate carcinogenic metabolite of 2-AAF, meaning it is a more direct-acting carcinogen. semanticscholar.orgconsensus.app In fact, N-OH-AAF has been shown to be a potent inducer of tumors even in species that are resistant to the carcinogenic effects of 2-AAF, likely due to their lack of N-hydroxylation activity. semanticscholar.org

While 7-OH-AAF is a major metabolite, N-OH-AAF and its subsequent derivatives are often more directly implicated in the genotoxic events leading to cancer. researchgate.netsemanticscholar.org For example, the further metabolism of N-OH-AAF through sulfation or O-acetylation forms highly reactive electrophilic compounds that can bind to DNA, forming adducts and initiating the carcinogenic process. nih.govsemanticscholar.org

In terms of embryotoxicity, a clear distinction can be made. While 7-OH-AAF is primarily associated with neural tube defects, N-OH-AAF is linked to prosencephalic hypoplasia. researchgate.netnih.gov Furthermore, 2-AAF only induces abnormal neurulation in the presence of an external metabolic activation system, whereas 7-OH-AAF and N-OH-AAF are active without it. researchgate.netnih.gov This highlights the different toxicological profiles of these related compounds, with the ring-hydroxylated metabolite (7-OH-AAF) and the N-hydroxylated metabolite (N-OH-AAF) having distinct effects on embryonic development and carcinogenesis. researchgate.netnih.gov

Table 2: Comparative Embryotoxicity of 2-AAF and its Metabolites in Cultured Rat Embryos

| Compound | Requirement for Bioactivation System | Primary Defect(s) |

|---|---|---|

| 2-Acetylaminofluorene (2-AAF) | Yes | Abnormally open neural tubes |

| This compound (7-OH-AAF) | No | Abnormal closure of anterior neuropores |

| N-Hydroxy-2-acetylaminofluorene (N-OH-AAF) | No | Prosencephalic hypoplasia |

| N-Hydroxy-2-aminofluorene (N-OH-AF) | No | Abnormalities in axial rotation (flexure) |

| 2-Nitrosofluorene (NF) | No | Abnormalities in axial rotation (flexure) |

Role of Acetylation Status in Toxicity

The toxicity of this compound and its related compounds is intricately linked to their metabolic activation, a process in which acetylation plays a pivotal role. The acetylation status of an individual, often categorized as either a rapid or slow acetylator phenotype, is determined by genetic polymorphisms in the N-acetyltransferase (NAT) enzymes, particularly NAT2. This genetic variability can influence an individual's susceptibility to the toxic effects of arylamine compounds.

Metabolic activation is a critical step for the carcinogenicity of these compounds. N-hydroxy metabolites of arylamines, including those of AAF, can be further activated by O-acetylation, a reaction catalyzed by N-acetyltransferases. This process converts the N-hydroxyarylamines into highly reactive N-acetoxyarylamine intermediates. These intermediates are electrophilic and can readily form adducts with cellular macromolecules like DNA, leading to mutations and the initiation of cancer.

Studies have shown that both the monomorphic N-acetyltransferase (NAT1) and the polymorphic N-acetyltransferase (NAT2) can catalyze the metabolic activation of N-hydroxy-2-acetylaminofluorene. While NAT1's activity is generally independent of the acetylator genotype, NAT2's activity is genotype-dependent. The predisposition of rapid acetylators to certain cancers, such as colorectal cancer, is thought to be related to the increased metabolic activation of arylamine carcinogen metabolites by NAT2 in tissues like the colon.

Furthermore, the position of substituents on the fluorene (B118485) ring structure can significantly influence the compound's biological activity. For instance, the presence of an electron-withdrawing acetyl group at the 7-position of N-hydroxy-2-acetylaminofluorene has been shown to enhance its toxicity and mutagenicity. In a comparative study using human lymphoblasts, 7-acetyl-N-hydroxy-2-acetylaminofluorene was found to be approximately 10-fold more toxic and mutagenic than the unsubstituted N-hydroxy-2-acetylaminofluorene in the presence of N-arylhydroxamic acid N,O-acyltransferase (AHAT), an enzyme that facilitates the formation of reactive N-acetoxyarylamine intermediates. nih.gov This suggests that the 7-acetyl group stabilizes the N-acetoxy intermediate, thereby increasing its reactivity and biological impact. nih.gov

Table 1: Comparative Toxicity of N-hydroxy-2-acetylaminofluorene and its 7-acetyl derivative

| Compound | Cell Line | Activating Enzyme | Relative Toxicity | Relative Mutagenicity |

|---|---|---|---|---|

| N-hydroxy-2-acetylaminofluorene | Human Lymphoblasts | AHAT | 1x | 1x |

| 7-acetyl-N-hydroxy-2-acetylaminofluorene | Human Lymphoblasts | AHAT | ~10x | ~10x |

Data derived from a study on human lymphoblasts showing the enhanced toxicity and mutagenicity of the 7-acetyl substituted compound in the presence of N-arylhydroxamic acid N,O-acyltransferase (AHAT). nih.gov

Cellular Responses to this compound Exposure

Exposure of cells to this compound can trigger a range of cellular responses, including alterations in cell cycle progression and the induction of oxidative stress. These responses are crucial in determining the ultimate fate of the cell, whether it be survival, apoptosis, or neoplastic transformation.

Cell Cycle Progression Modulation

While direct studies on the effect of this compound on cell cycle progression are limited, research on its parent compound, 2-acetylaminofluorene (AAF), provides significant insights. AAF has been shown to inhibit the proliferation of hepatocytes by blocking cell cycle progression at the G1 to S phase transition. nih.gov This blockade is mediated through a couple of key molecular events.

Firstly, AAF treatment leads to the induction of the tumor suppressor protein p53. nih.gov The upregulation of p53, in turn, increases the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. nih.gov p21 then binds to and inhibits the activity of cyclin/CDK complexes that are essential for the G1/S transition, thereby halting the cell cycle.

Secondly, AAF has been observed to cause a lack of Cyclin E expression. nih.gov Cyclin E is a critical regulator of the G1/S checkpoint, and its absence prevents the cell from entering the S phase, where DNA replication occurs. The inhibition of active Cyclin/CDK complexes is further reflected by a decrease in the expression and phosphorylation of the Retinoblastoma protein (RB). nih.gov The hypophosphorylated state of RB prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for DNA synthesis. nih.gov

Although these findings are for the parent compound AAF, it is plausible that this compound, as a metabolite, could elicit similar or related effects on cell cycle regulatory proteins.

Table 2: Effects of 2-Acetylaminofluorene (AAF) on Cell Cycle Regulatory Proteins in Hepatocytes

| Protein | Effect of AAF Treatment | Consequence |

|---|---|---|

| p53 | Induced expression nih.gov | Upregulation of p21 nih.gov |

| p21 | Increased mRNA levels nih.gov | Inhibition of Cyclin/CDK complexes nih.gov |

| Cyclin E | Lack of expression nih.gov | Blockade of G1/S transition nih.gov |

| Retinoblastoma protein (RB) | Decreased expression and phosphorylation nih.gov | Inhibition of E2F transcription factor activity nih.gov |

This table summarizes the observed effects of the parent compound, 2-acetylaminofluorene, on key proteins that regulate the cell cycle.

Oxidative Stress Responses

The metabolism of fluorene derivatives can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress within the cell. The oxidative activation of N-hydroxy-2-acetylaminofluorene has been shown to proceed through a nitroxyl free radical intermediate. The formation of such free radicals can contribute to cellular damage.

A key cellular defense mechanism against oxidative stress is the antioxidant glutathione (GSH). The role of GSH in the detoxification of reactive metabolites of N-hydroxy-2-acetylaminofluorene has been investigated, though its effectiveness appears to be limited in preventing covalent binding to macromolecules. nih.govnih.gov Studies have shown that while high concentrations of GSH can reduce the binding of reactive metabolites to RNA and DNA, it is not highly effective in competing with cellular macromolecules for these reactive species. nih.govnih.gov

Interestingly, the cytotoxicity of this compound in F9 embryonal carcinoma cells was only observable when cellular levels of GSH were depleted. This finding strongly suggests that oxidative stress plays a significant role in the toxicity of this specific metabolite and that adequate levels of GSH are crucial for its detoxification. The depletion of GSH likely allows reactive intermediates or ROS to accumulate, leading to cellular damage and death.

Research Methodologies and Experimental Models in 7 Hydroxy 2 Acetylaminofluorene Studies

In Vitro Cellular Models

In vitro models are critical for investigating the direct cellular and molecular effects of 7-OH-AAF and its derivatives, independent of systemic physiological influences. These models allow for controlled experiments to dissect specific mechanisms of action.

Hepatocytes: Primary cultures of rat hepatocytes are a key in vitro system for studying the metabolism of fluorene (B118485) derivatives. nih.gov These cells retain many of the enzymatic activities found in the liver, the primary site of 2-AAF metabolism. Studies using rat hepatocytes have been instrumental in identifying and quantifying the various metabolites of 2-aminofluorene, a related compound, through techniques like high-performance liquid chromatography. nih.gov

Embryonal Carcinoma Cells: The F9 mouse embryonal carcinoma cell line is utilized to assess the cytotoxic and embryotoxic potential of 7-OH-AAF. Research has shown that 7-OH-AAF can induce cell death in these cells, particularly after the depletion of glutathione and in the presence of a deacetylase source. nih.gov This model is valuable for understanding the compound's effects on developing tissues.

Human Skin Tissue Models: Three-dimensional (3D) reconstructed human skin tissue models are employed to investigate the genotoxicity of 2-AAF and its metabolites, including N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF), in a system that mimics human skin. oup.com These models have demonstrated that topical application of 2-AAF metabolites can lead to the formation of DNA adducts, which can be measured to assess genotoxic potential. oup.com Studies have shown that DNA adduct levels increase significantly after multiple exposures, suggesting enzyme induction within the skin models. oup.com

Table 1: Overview of In Vitro Cellular Models in 7-Hydroxy-2-acetylaminofluorene Research

| Cell Model | Organism of Origin | Key Research Application | Findings |

| Hepatocytes | Rat | Metabolism studies | Identification and quantification of metabolites. nih.gov |

| Embryonal Carcinoma Cells (F9) | Mouse | Cytotoxicity and embryotoxicity assessment | 7-OH-AAF induces cell death, particularly with glutathione depletion and deacetylase activity. nih.gov |

| 3D Reconstructed Human Skin Tissue | Human | Genotoxicity and DNA adduct formation | Demonstrates metabolic competency and enzyme induction leading to DNA damage. oup.com |

In Vivo Animal Models

Animal models are indispensable for studying the systemic effects, metabolism, and carcinogenicity of 7-OH-AAF in a whole-organism context. Different species are used to model various aspects of the compound's biological activity.

Rats: Rats are a primary model for studying the hepatocarcinogenesis of 2-AAF and its metabolites. nih.gov The "resistant hepatocyte model" in rats, which involves the administration of a carcinogen like diethylnitrosamine followed by 2-AAF, is used to study the role of hepatic progenitor cells in liver cancer development. nih.gov Studies with cultured rat embryos have also been used to investigate the embryotoxicity of 7-OH-AAF, which was found to cause abnormal closure of the anterior neuropore. nih.gov

Guinea Pigs: The guinea pig is notably resistant to the hepatocarcinogenic effects of 2-AAF. nih.gov This resistance is attributed to the liver's ability to efficiently convert N-hydroxylated metabolites to the less active 7-OH-AAF. nih.gov Guinea pig liver microsomes are used to study the enzymatic pathways involved in this detoxification process. nih.gov However, direct administration of N-hydroxy-AAF to guinea pigs can induce tumors, highlighting its role as a proximate carcinogen. consensus.app

Hamsters: Hamsters are another rodent model used in comparative carcinogenicity studies. Research has shown that both 2-AAF and its N-hydroxy metabolite have comparable carcinogenic activities in the hamster liver. consensus.app

Table 2: In Vivo Animal Models in this compound Research

| Animal Model | Key Research Application | Relevant Findings |

| Rat | Hepatocarcinogenesis, Embryotoxicity | 2-AAF can induce liver tumors and 7-OH-AAF can cause neural tube defects in embryos. nih.govnih.gov |

| Guinea Pig | Comparative Metabolism and Carcinogenicity | Resistant to 2-AAF-induced liver cancer due to efficient detoxification to 7-OH-AAF. nih.gov |

| Hamster | Comparative Carcinogenicity | Both 2-AAF and N-hydroxy-AAF are carcinogenic in the liver. consensus.app |

Analytical Techniques for Metabolite and Adduct Detection

A range of powerful analytical techniques are employed to separate, identify, and quantify 7-OH-AAF, its related metabolites, and the DNA adducts they form.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for separating and quantifying 2-AAF and its various metabolites, including ring-hydroxylated and N-hydroxylated derivatives, from biological samples. nih.govacs.org Methods have been developed using C-8 or C-18 reverse-phase columns and various solvent systems to achieve clear separation of these compounds from complex mixtures like hepatocyte culture media or urine. nih.govacs.org

32P-Postlabeling Assay

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, which are formed when carcinogens or their metabolites bind to DNA. nih.govnih.gov This technique can detect adducts at very low frequencies, making it suitable for studies involving environmental exposures or low concentrations of test compounds. nih.gov The assay involves the enzymatic digestion of DNA, enrichment of adducts, labeling with radioactive phosphorus (³²P), and subsequent separation by thin-layer chromatography. oup.comnih.gov It has been widely used to measure DNA adducts in various tissues from animals and in in vitro models treated with 2-AAF and its metabolites. oup.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural identification and quantification of molecules. In the context of 2-AAF research, GC-MS (Gas Chromatography-Mass Spectrometry) is used for the analysis of 2-acetylaminofluorene in various matrices. nih.gov While direct MS data for 7-OH-AAF is less commonly cited in the provided context, MS techniques are generally crucial for confirming the identity of metabolites separated by chromatography.

Use of Enzyme Inhibitors and Inducers in Mechanistic Studies (e.g., Phenobarbital, 3-Methylcholanthrene, Paraoxon, Pentachlorophenol)

In the study of this compound, a significant metabolite of the procarcinogen 2-acetylaminofluorene (AAF), the use of enzyme inhibitors and inducers has been pivotal in dissecting the complex metabolic pathways leading to its formation and subsequent reactions. These chemical tools allow researchers to selectively block or enhance specific enzymatic activities, thereby clarifying the roles of individual enzymes and metabolic routes. Key agents such as phenobarbital, 3-methylcholanthrene, paraoxon, and pentachlorophenol have been instrumental in these mechanistic investigations.

Phenobarbital

Table 1: Effects of Phenobarbital on AAF Metabolism

| Experimental Model | Key Finding | Implication for this compound Studies |

| Male F344 rats | Induces cytochrome(s) P450 2B1/2. nih.gov | Suggests a role for these specific P450 isoforms in the overall metabolism of AAF, which includes the C-hydroxylation pathway to form this compound. |

| Bovine liver microsomes | Increases total cytochrome P450 content and augments protein amounts and related enzyme activities for CYP2B, 2C, and 3A. mdpi.com | Highlights the broad-spectrum induction of P450s, which collectively contribute to the metabolic profile of AAF, including its hydroxylation. |

| Rat models | Enhances 2-acetylaminofluorene-induced hepatic tumorigenesis. nih.gov | Points to an alteration in the balance of metabolic activation and detoxification pathways of AAF, which are influenced by the formation of metabolites like this compound. |

3-Methylcholanthrene

Table 2: Effects of 3-Methylcholanthrene on AAF Metabolism

| P450 Isozyme | Primary Metabolic Activity on AAF | Contribution to 7-OH-AAF Formation |

| P-448MC | C-hydroxylation (deactivation) | Major contributor, producing 7-OH-AAF as one of the primary metabolites (22%). |

| P-448HCB | N-hydroxylation (activation) | Also contributes to 7-OH-AAF formation (30%), alongside preferential N-hydroxylation. |

Paraoxon

Paraoxon is utilized in mechanistic studies of AAF as a specific inhibitor of deacetylase enzymes. Deacetylation of AAF to 2-aminofluorene (AF) is a significant metabolic pathway that competes with the N-hydroxylation and subsequent C-hydroxylation pathways that lead to the formation of this compound. Research has shown that the activation of AAF can be initiated by deacetylation to AF, which is then further metabolized. The inclusion of paraoxon in experimental systems completely inhibits this deacetylation process. researchgate.net By blocking the deacetylation pathway, paraoxon effectively redirects AAF metabolism towards other routes, such as N-hydroxylation, which is a prerequisite for the formation of this compound. This makes paraoxon a valuable tool for isolating and studying the N-oxidation and subsequent ring-hydroxylation pathways without the confounding influence of the deacetylation route. researchgate.net

Table 3: Effect of Paraoxon on AAF Metabolism

| Experimental System | Effect of Paraoxon | Mechanistic Insight |

| Hepatic and pulmonary microsomes | Completely inhibits the deacetylation of AAF to AF. researchgate.net | Allows for the focused study of the N-hydroxylation and subsequent C-hydroxylation pathways by eliminating the competing deacetylation pathway. |

| Mutagenicity assays | Blocks the formation of mutagenic products derived from the deacetylation pathway. researchgate.net | Helps to delineate the relative contributions of the deacetylation and N-hydroxylation pathways to the overall biological activity of AAF. |

Pentachlorophenol

Pentachlorophenol (PCP) is a known inhibitor of sulfotransferase enzymes. Sulfation is a critical Phase II conjugation reaction that plays a dual role in the metabolism of N-hydroxy-2-acetylaminofluorene (N-OH-AAF), a key intermediate in the formation of this compound. While sulfation is generally a detoxification pathway, the resulting sulfate conjugate of N-OH-AAF is unstable and can form a reactive electrophile that binds to cellular macromolecules. In studies using rat liver models, PCP has been shown to reduce the covalent binding of N-OH-AAF to cellular components in normal liver tissue. This inhibition of sulfotransferase activity by PCP helps to elucidate the role of the sulfation pathway in the bioactivation and detoxification of N-OH-AAF, thereby providing a clearer understanding of the metabolic fate of this crucial intermediate.

Table 4: Effect of Pentachlorophenol on N-OH-AAF Metabolism

| Experimental Model | Effect of Pentachlorophenol (PCP) | Mechanistic Insight |

| Rat liver containing gamma-glutamyltranspeptidase-positive foci | Reduced the covalent binding of N-OH-AAF in the surrounding 'normal' liver tissue. | Demonstrates the importance of sulfation in the bioactivation of N-OH-AAF in normal hepatocytes. |

| Isolated perfused rat liver | Inhibition of sulfate conjugation of N-OH-AAF. | Confirms the role of PCP as a potent inhibitor of sulfotransferase activity in the context of N-OH-AAF metabolism. |

Future Directions in 7 Hydroxy 2 Acetylaminofluorene Research

Elucidation of Remaining Unidentified Metabolites and Pathways

A complete understanding of the metabolic fate of 7-Hydroxy-2-acetylaminofluorene is crucial for a comprehensive assessment of its carcinogenic risk. While major metabolic pathways have been identified, the existence of unidentified metabolites suggests that our knowledge remains incomplete.

Early research on the in vitro metabolism of AAF by rat and rabbit liver enzymes identified several known metabolites, including various hydroxylated forms such as 7-hydroxy-AAF. nih.gov However, these studies also detected novel, uncharacterized metabolites, designated as MX1 and MX2. nih.gov For instance, MX1 was observed as a metabolite of both AAF and its derivative, 2-acetylaminofluoren-9-one. nih.gov Furthermore, a dihydro-dihydroxy derivative of MX1 was also found, indicating a more complex metabolic network than previously appreciated. nih.gov

Advanced Structural Biology of this compound-Protein/DNA Interactions

The carcinogenicity of this compound is intrinsically linked to the ability of its reactive metabolites to form covalent adducts with cellular macromolecules, particularly DNA and proteins. A detailed understanding of the three-dimensional structures of these adducts is essential to elucidate their biological consequences.

Future research in this area will increasingly rely on sophisticated structural biology techniques to provide high-resolution insights into these interactions. While X-ray crystallography and NMR spectroscopy have been foundational in this field, emerging techniques like cryo-electron microscopy (cryo-EM) offer the potential to visualize large and dynamic macromolecular complexes in their near-native states. creative-biostructure.comresearchgate.netnih.gov Cryo-EM could be particularly valuable for studying the structure of DNA repair enzymes in complex with DNA containing a this compound-derived adduct, providing a snapshot of the repair process. pathologyinpractice.com

Furthermore, advanced NMR techniques, such as the use of fluorine-19 (¹⁹F) NMR with fluorinated analogs of AAF, can provide unique insights into the conformational dynamics of DNA adducts. nih.gov Studies have shown that AAF-DNA adducts can adopt multiple conformations, and these conformational differences can influence their recognition by DNA repair machinery and their mutagenic potential. nih.gov Future studies could apply these advanced techniques to investigate the specific adducts formed from this compound and how their structures influence biological outcomes such as DNA replication fidelity and repair efficiency.

Development of Predictive Models for Toxicity and Carcinogenicity

The development of robust predictive models for the toxicity and carcinogenicity of aromatic amines and their metabolites is a critical goal for regulatory toxicology and drug development. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, have shown promise in this area. nih.govresearchgate.netmdpi.com

Future efforts in this domain will focus on refining and validating existing QSAR models and developing new, more sophisticated predictive tools. nih.gov For aromatic amines, QSAR models have been developed to predict both mutagenic and carcinogenic potential. nih.govmdpi.com These models often incorporate a range of molecular descriptors, including those related to hydrophobicity, electronic properties, and steric factors, which are known to influence the metabolic activation and detoxification of these compounds. researchgate.net

A key direction for future research is the development of mechanistically-based QSAR models that not only predict toxicity but also provide insights into the underlying biological mechanisms. nih.gov This could involve incorporating parameters that reflect the propensity of a compound to be metabolized by specific enzymes or to form specific types of DNA adducts. Furthermore, the integration of data from high-throughput screening assays and in vitro human cell models can help to build more accurate and human-relevant predictive models, reducing the reliance on animal testing. nih.govresearchgate.net The ultimate goal is to create a suite of in silico tools that can reliably predict the carcinogenic potential of this compound and other aromatic amines, aiding in risk assessment and the design of safer chemicals. mdpi.com

Exploration of Therapeutic or Diagnostic Applications (e.g., fluorescent properties)

While this compound is primarily known for its role in carcinogenesis, the inherent properties of its fluorene (B118485) ring system may offer opportunities for novel applications in biomedical research. The fluorene moiety is known to exhibit intrinsic fluorescence, a property that has been harnessed in the development of fluorescent probes for various biological applications. spiedigitallibrary.orgnjit.edunih.gov

Future research could explore the potential of this compound and its derivatives as fluorescent probes to study biological processes. The high fluorescence quantum yield and photostability of some fluorene-based compounds make them attractive candidates for use in fluorescence microscopy and other imaging techniques. spiedigitallibrary.orgnih.gov For example, suitably modified derivatives of this compound could potentially be used to visualize the distribution of the compound within cells or to study its interactions with specific cellular components.

While the direct therapeutic application of a carcinogenic metabolite is unlikely, its fluorescent properties could be exploited in the development of diagnostic or research tools. For instance, fluorescently labeled versions of this compound could be used in in vitro assays to screen for inhibitors of its metabolic activation or to study the mechanisms of DNA repair of the adducts it forms. researchgate.net This line of inquiry would repurpose a molecule of toxicological concern into a valuable tool for fundamental biological research.

Integration of Omics Data for Systems-Level Understanding

A comprehensive understanding of the biological effects of this compound requires a systems-level approach that integrates data from multiple "omics" platforms. Genomics, transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to exposure to this compound, from changes in gene expression to alterations in metabolic pathways. nih.govcabidigitallibrary.orgmdpi.combmbreports.org

Future research will increasingly focus on the integration of these multi-omics datasets to construct a comprehensive model of the mechanisms of this compound-induced carcinogenesis. For example, integrating transcriptomic data (measuring changes in gene expression) with metabolomic data (measuring changes in the levels of small molecule metabolites) can reveal how exposure to the compound alters cellular metabolism and signaling pathways. nih.govmdpi.comnih.gov

This integrated approach can help to identify key molecular pathways that are perturbed by this compound and its metabolites, providing novel insights into its mechanisms of toxicity. Furthermore, a systems biology approach can aid in the identification of potential biomarkers of exposure and effect, which could be valuable for risk assessment and for monitoring the early stages of carcinogenesis. Ultimately, the integration of multi-omics data will be essential for building predictive models of this compound's toxicity and for developing a more complete and nuanced understanding of its role in cancer development. bmbreports.org

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which 7-Hydroxy-2-acetylaminofluorene (7-OH-2-AAF) induces carcinogenesis?

- Methodological Answer : 7-OH-2-AAF forms DNA adducts, particularly in repetitive sequences, via its reactive metabolites (e.g., N-acetoxy-2-AAF). Preferential binding to chromatin regions with repetitive DNA (e.g., 179-bp, 225-bp sequences in rat liver) enhances mutagenic potential. The 32P postlabeling assay is critical for detecting adducts at sensitivities of 1 adduct per 10^10 nucleotides, enabling precise mapping of binding patterns . Sulfate ion amplifies reactivity by promoting the formation of 2-acetylaminofluorene-N-sulfate, a highly reactive metabolite that increases protein and DNA adducts in vivo .

Q. What experimental models are recommended for studying 7-OH-2-AAF genotoxicity?

- Methodological Answer : Rat liver models are widely used due to the compound’s hepatocarcinogenic properties. In vivo studies involve single-dose administration followed by DNA isolation, restriction enzyme digestion (e.g., HindIII), and gel electrophoresis to analyze sequence-specific adduct formation . For embryotoxicity, in vitro models (e.g., rodent embryo cultures) assess dysmorphogenesis modulated by deacetylation enzymes, with metabolite profiling via HPLC or mass spectrometry .

Q. How can researchers safely handle 7-OH-2-AAF in laboratory settings?

- Methodological Answer : Follow general carcinogen safety protocols: use nitrile gloves, sealed goggles, and fume hoods. Specific handling guidelines for research-grade 7-OH-2-AAF (e.g., TRC standard H750000) should align with manufacturer recommendations and institutional biosafety committees. Note that commercial safety data sheets for analogs (e.g., 3-Hydroxyflavone) emphasize impermeable gloves and rigorous ventilation .

Advanced Research Questions

Q. How does sulfate ion influence the metabolic activation of 7-OH-2-AAF in vivo?

- Methodological Answer : Sulfate ions enhance the formation of 2-acetylaminofluorene-N-sulfate, a reactive ester metabolite. This increases covalent binding to hepatic proteins, ribosomal RNA, and DNA by 1.3–3.0-fold compared to controls. Researchers should administer sulfate via co-injection in rodent models and quantify adducts using radiolabeled tracers or 32P postlabeling .

Q. What methodological approaches resolve discrepancies between in vivo and in vitro DNA binding patterns of 7-OH-2-AAF?

- Methodological Answer : In vivo studies show preferential adduct formation in repetitive DNA sequences (e.g., 179-bp repeats exhibit 13.8-fold higher binding than total DNA), whereas in vitro reactions with N-acetoxy-2-AAF yield random distribution. To address this, combine chromatin immunoprecipitation (ChIP) with 32P postlabeling to assess nuclear organization’s role in adduct enrichment .

Q. How do deacetylation processes modulate 7-OH-2-AAF embryotoxicity?

- Methodological Answer : Deacetylation by hepatic enzymes converts 7-OH-2-AAF into catechol metabolites, which act as proximate dysmorphogens. In vitro embryo cultures treated with deacetylase inhibitors (e.g., diethyl dithiocarbamate) show reduced cytotoxicity, confirming the role of metabolic activation. Quantify metabolites via LC-MS/MS and correlate with neural tube defect incidence .

Q. What repair mechanisms explain the persistence of 7-OH-2-AAF adducts in repetitive DNA sequences?

- Methodological Answer : Repetitive sequences exhibit delayed excision repair due to chromatin compaction. Use pulse-chase experiments with 32P-labeled DNA and repair-specific inhibitors (e.g., aphidicolin for polymerase δ/ε) to measure repair kinetics. After 9 days, repetitive sequences retain 1.3–1.7× more adducts than bulk DNA, suggesting repair inefficiency in heterochromatic regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.